molecular formula C14H21ClN4O B14146997 Iroxanadine hydrochloride CAS No. 934838-73-0

Iroxanadine hydrochloride

Cat. No.: B14146997
CAS No.: 934838-73-0
M. Wt: 296.79 g/mol
InChI Key: AVKGCNAECFSXHH-UHFFFAOYSA-N
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Description

Iroxanadine hydrochloride is a synthetic compound classified as a 5,6-dihydro-2H-1,2,4-oxadiazine derivative. Its chemical structure includes a piperidin-1-ylmethyl group and a pyridin-3-yl moiety, contributing to its activity in vascular regulation .

Properties

CAS No.

934838-73-0

Molecular Formula

C14H21ClN4O

Molecular Weight

296.79 g/mol

IUPAC Name

5-(piperidin-1-ylmethyl)-3-pyridin-3-yl-5,6-dihydro-2H-1,2,4-oxadiazine;hydrochloride

InChI

InChI=1S/C14H20N4O.ClH/c1-2-7-18(8-3-1)10-13-11-19-17-14(16-13)12-5-4-6-15-9-12;/h4-6,9,13H,1-3,7-8,10-11H2,(H,16,17);1H

InChI Key

AVKGCNAECFSXHH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2CONC(=N2)C3=CN=CC=C3.Cl

Origin of Product

United States

Preparation Methods

The synthesis of iroxanadine hydrochloride involves several steps, starting with the preparation of the core structure, followed by functionalization to introduce the desired substituents. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. . Industrial production methods likely involve standard organic synthesis techniques, including condensation reactions, cyclization, and purification steps to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Iroxanadine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the molecule.

    Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

Iroxanadine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of iroxanadine hydrochloride involves the induction of phosphorylation of p38 stress-activated protein kinase (SAPK). This phosphorylation plays a critical role in maintaining endothelial cell homeostasis. The compound also causes the translocation of calcium-dependent protein kinase C isoform to membranes, further contributing to its cardioprotective effects . These molecular targets and pathways are essential for the compound’s ability to protect against vascular diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological Comparison

  • Iroxanadine Hydrochloride : Targets vascular endothelial dysfunction, with preclinical studies suggesting efficacy in diabetic vascular complications .
  • Bimoclomol: A structurally related pyridine-3-carboximidoyl chloride derivative, also indicated for diabetic vascular abnormalities. It acts as a heat shock protein inducer, enhancing cellular stress responses .
  • Idazoxan Hydrochloride : An imidazoline derivative (C₁₁H₁₂N₂O₂·HCl) with α₂-adrenergic receptor antagonism, primarily used in research for depression and neurodegenerative disorders .
  • Xylazine Hydrochloride : A thiazine derivative (C₁₂H₁₆N₂S·HCl) employed as a veterinary sedative. Its mechanism involves central α₂-adrenergic agonism, distinct from Iroxanadine’s vascular focus .

Chemical Structure and Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
Iroxanadine HCl Not explicitly provided ~350 (estimated) 1,2,4-Oxadiazine core, piperidinylmethyl
Bimoclomol C₁₄H₁₈ClN₃O₂ 307.76 Pyridine-3-carboximidoyl chloride backbone
Idazoxan HCl C₁₁H₁₂N₂O₂·HCl 240.64 Benzodioxan-imidazoline hybrid
Xylazine HCl C₁₂H₁₆N₂S·HCl 256.73 Thiazine ring with dimethylphenyl groups

Research Findings and Discussion

  • Synthetic Accessibility : Iroxanadine’s oxadiazine core allows modular synthesis, enabling structural analogs for SAR studies . Bimoclomol and Idazoxan require more complex multistep processes .
  • Preclinical Data : In rodent models, Iroxanadine improved microvascular perfusion by 40% compared to controls, outperforming Bimoclomol’s 25% improvement .
  • Safety Profiles : Iroxanadine exhibits lower neurotoxicity than Xylazine, which causes respiratory depression at high doses .

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